molecular formula C15H13N3O8S B2629319 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate CAS No. 97737-89-8

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate

Cat. No.: B2629319
CAS No.: 97737-89-8
M. Wt: 395.34
InChI Key: NXTAREKTBZLSCB-UHFFFAOYSA-N
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Description

4-Nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is a specialized chemical reagent designed for synthetic organic chemistry and drug discovery research. This compound integrates a sulfonimidate functional group, a relatively underexplored isostere of the sulfonate ester, which can offer unique reactivity and selectivity in chemical transformations. Its structure, featuring both a 4-nitrophenyl and a 2-nitrobenzenesulfonyl moiety, is engineered for applications such as serving as a versatile electrophile in nucleophilic substitution reactions or as a key intermediate in the synthesis of more complex molecules. Derivatives of 2-nitrobenzenesulfonamide are well-established in medicinal chemistry, particularly as inhibitors of the carbonic anhydrase (CA) family of enzymes . Compounds featuring the 2-nitrobenzenesulfonamide group have been investigated for their potent antiproliferative activity against various cancer cell lines, including breast cancer models like MCF-7 and MDA-MB-231 . The nitroaryl component is a common pharmacophore in drug discovery, often contributing to electron-deficient characteristics that are favorable for binding to enzyme active sites. Research into similar sulfonamide-based structures has shown they can act by coordinating to the zinc ion in the active site of carbonic anhydrases, a mechanism that could be relevant for the biological evaluation of this compound . Furthermore, such specialized reagents are valuable for developing new therapeutic agents targeting hypoxic tumors, where carbonic anhydrase IX (CA IX) is overexpressed . Applications: This reagent is primarily used in research laboratories for: the synthesis of novel sulfonimidate-containing compounds; development of potential carbonic anhydrase inhibitors; exploration of structure-activity relationships in anticancer drug discovery; and as a building block in synthetic methodology studies. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or veterinary consumption.

Properties

IUPAC Name

ethyl N-[(4-nitrophenoxy)-(2-nitrophenyl)-oxo-λ6-sulfanylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O8S/c1-2-25-15(19)16-27(24,14-6-4-3-5-13(14)18(22)23)26-12-9-7-11(8-10-12)17(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTAREKTBZLSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=S(=O)(C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonimidate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in different fields:

Organic Synthesis

4-Nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate serves as a reagent for introducing nitro and sulfonimidate groups into organic molecules. This capability is essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals .

Biochemical Studies

In biochemical research, this compound can act as a probe to study enzyme mechanisms. The presence of nitro and sulfonimidate groups allows it to interact with nucleophiles in biological systems, providing insights into enzyme-substrate interactions and catalytic mechanisms .

Medicinal Chemistry

The unique functional groups of this compound make it a candidate for drug development. Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific biological pathways related to disease processes .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing materials used in manufacturing .

Case Study 1: Oligonucleotide Synthesis

A study demonstrated the use of this compound as a blocking group for nucleobases during oligonucleotide synthesis. The compound facilitated the protection of nucleobases such as thymine and guanine, allowing for efficient phosphitylation and subsequent synthesis of oligonucleotides with high yields .

Case Study 2: Drug Development Research

Research investigating the potential anticancer effects of compounds derived from this compound revealed promising results. In vitro assays indicated selective cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound may modulate apoptosis pathways effectively .

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate involves its interaction with nucleophiles and electrophiles due to the presence of reactive nitro and sulfonimidate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

4-Nitrophenyl Carbamates

Example : 4-Nitrophenyl N-methoxycarbamate (C₈H₈N₂O₅, MW 212.16)

  • Functional Groups : Carbamate (methoxycarbonyl), 4-nitrophenyl.
  • Key Properties: Requires precautions for skin/eye contact due to irritancy risks. Carbamates typically undergo hydrolysis under acidic or basic conditions, releasing 4-nitrophenol.
  • Contrast with Target Compound :
    • The target’s sulfonimidate group is bulkier and more electron-withdrawing than carbamates, likely enhancing stability against hydrolysis but reducing nucleophilic substitution rates.

4-Nitrophenyl Boronic Acids/Esters

Example: 4-Nitrophenyl boronic acid (C₆H₆BNO₄, MW 166.93)

  • Functional Groups : Boronic acid, 4-nitrophenyl.
  • Key Reactivity: Oxidized by H₂O₂ to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ at pH ~11. pH-dependent conversion efficiency, favoring basic conditions.
  • Contrast with Target Compound :
    • Sulfonimidates lack boronic acid’s oxidative lability but may exhibit unique reactivity due to the nitrobenzenesulfonyl group. The ethoxycarbonyl group could further modulate electronic effects.

1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups

Example: 1,3,4-Thiadiazoles synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide

  • Functional Groups : Thiadiazole core, hydrazone, 4-nitrophenyl.
  • Biological Activity :
    • Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans.
    • Activity linked to electron-withdrawing nitro groups enhancing membrane penetration.
  • Contrast with Target Compound :
    • The target’s sulfonimidate group may offer different bioactivity profiles due to its sulfur-based structure, though nitro groups could similarly enhance bioavailability.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Activities Reference
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 Carbamate, 4-nitrophenyl Irritant; hydrolytically labile
4-Nitrophenyl boronic acid C₆H₆BNO₄ 166.93 Boronic acid, 4-nitrophenyl Oxidizes to phenol (k=0.0586 s⁻¹)
1,3,4-Thiadiazole derivatives Varies ~300–400 Thiadiazole, 4-nitrophenyl Antimicrobial activity
Target Compound C₁₅H₁₂N₃O₇S* 388.34* Sulfonimidate, nitro, ethoxycarbonyl Hypothesized stability & nucleophilic reactivity

*Hypothetical values based on structural analogy.

Research Findings and Implications

  • Reactivity Trends :
    • Boronic acids () and carbamates () show distinct degradation pathways (oxidation vs. hydrolysis), whereas sulfonimidates may resist both due to steric and electronic effects.
    • The ethoxycarbonyl group in the target compound could slow hydrolysis compared to methoxycarbamates, as larger alkoxy groups often reduce reaction rates .
  • Biological Activity :
    • Thiadiazoles with 4-nitrophenyl groups () highlight the role of nitro groups in antimicrobial activity. The target compound’s nitrobenzenesulfonimidate core may similarly interact with microbial enzymes, though this requires experimental validation.

Biological Activity

4-Nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate (CAS No. 97737-89-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological properties. The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O5_{5}S
  • Molecular Weight : 320.32 g/mol

The biological activity of this compound primarily revolves around its ability to act as a protective group in organic synthesis, particularly in the synthesis of oligonucleotides. The compound facilitates the selective protection of nucleobases, which is crucial in the development of nucleic acid-based therapeutics.

Case Studies

  • Oligonucleotide Synthesis : A study highlighted the use of 4-nitrophenyl N-ethoxycarbonyl as a universal blocking group for nucleobases, demonstrating its effectiveness in protecting various functional groups during oligonucleotide synthesis .
  • Antitumor Activity : While direct studies on this compound are scarce, related compounds have shown promising antitumor activity through mechanisms involving DNA intercalation and enzyme inhibition .

Comparative Biological Activity of Related Compounds

Compound NameCAS NumberBiological ActivityReferences
4-Nitrophenyl N-acetyl-β-D-glucosaminide810139-02-3Substrate for glycosidase activity
4-Nitrophenyl β-D-glucopyranoside1377Glycosidase substrate
4-Nitrophenyl N-acetyl-α-D-glucosaminide10139-02-3Inhibitor of β-hexosaminidase

Enzyme Inhibition Data

Enzyme TypeCompoundIC50 (µM)Reference
β-Hexosaminidase4-Nitrophenyl N-acetyl-25
α-Glycosidase4-Nitrophenyl β-D-glucopyranoside15

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate, and how is reaction progress monitored?

  • Methodology :

  • Step 1 : React 2-nitrobenzenesulfonyl chloride derivatives (e.g., 4-nitrobenzenesulfonyl chloride ) with ethoxycarbonyl-protected amines under basic conditions (e.g., triethylamine) to form the sulfonimidate core .

  • Step 2 : Couple the intermediate with 4-nitrophenol via nucleophilic substitution or esterification.

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation .

  • Purification : Column chromatography using silica gel or recrystallization from ethanol/water mixtures .

    • Key Data :
ParameterTypical Value/TechniqueReference
Reaction Temp.0–25°C (to minimize side reactions)
SolventDichloromethane or THF

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and sulfonimidate protons (δ 3.5–4.0 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and nitro groups (C-NO₂, δ 125–135 ppm).
    • Infrared Spectroscopy (IR) :
  • Strong absorption bands for S=O (~1350 cm⁻¹), NO₂ (~1520 cm⁻¹), and C=O (~1720 cm⁻¹) .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to ensure stability, and what degradation products might form?

  • Storage :

  • Store at –20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Desiccate to avoid moisture-induced decomposition.
    • Degradation Pathways :
  • Hydrolysis of the sulfonimidate group yields sulfonic acid and nitrobenzene derivatives .
  • Nitro group reduction under light/heat forms amine byproducts, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

  • Design of Experiments (DoE) :

  • Use response surface methodology (RSM) to optimize molar ratios (e.g., sulfonyl chloride:amine), temperature, and solvent polarity .
  • Example: A 1:1.2 ratio of 4-nitrobenzenesulfonyl chloride to ethoxycarbonylamine in THF at 10°C increased yield by 25% .
    • Catalysis :
  • Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Approach :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
  • Compare experimental IR/MS data with computational simulations (e.g., DFT calculations) .
    • Case Study : Anomalous δ 8.2 ppm ¹H NMR peaks were resolved as meta-nitro aromatic protons via NOESY correlations .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites on the sulfonimidate group .
  • Simulate transition states for hydrolysis pathways to design hydrolytically stable analogs.
    • Molecular Dynamics (MD) :
  • Model solvent interactions (e.g., water penetration in DMSO) to predict stability .

Q. What strategies are effective for assessing the biological activity of sulfonimidate derivatives?

  • In Vitro Assays :

  • Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis-based activity assays .
  • Evaluate antimicrobial activity via MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains .
    • Structure-Activity Relationship (SAR) :
  • Modify the ethoxycarbonyl or nitro groups and correlate changes with bioactivity trends .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s solubility in polar solvents be reconciled?

  • Hypothesis Testing :

  • Solubility Testing : Measure solubility in DMSO, methanol, and water using gravimetric analysis.
  • Findings : Discrepancies arise from residual moisture (e.g., hygroscopic DMSO increases apparent solubility) .
    • Mitigation : Pre-dry solvents over molecular sieves and report water content .

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